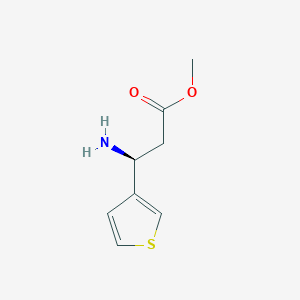

Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Description

Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate is a chiral β-amino acid ester characterized by a thiophene ring at the β-position and a methyl ester group. Its structure combines the electron-rich heteroaromatic thiophene moiety with a stereospecific amino acid backbone, making it a valuable intermediate in medicinal chemistry and drug discovery. The (S)-configuration at the amino center is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-thiophen-3-ylpropanoate |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1 |

InChI Key |

BSTUGKFLCCGLKN-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CSC=C1)N |

Canonical SMILES |

COC(=O)CC(C1=CSC=C1)N |

Origin of Product |

United States |

Preparation Methods

Nitroacetate Condensation and Reduction

This method involves a four-step sequence starting with thiophene-3-carbaldehyde:

Step i : Formation of acetal intermediate

Thiophene-3-carbaldehyde reacts with methanol and a catalytic ion-exchange resin (e.g., DOWEX 50WX8-100) under anhydrous conditions to form the corresponding acetal.

Step ii : Condensation with methyl nitroacetate

The acetal is heated with methyl nitroacetate in acetic anhydride, enabling nitro-Mannich-type condensation. This yields methyl 2-nitro-3-(thiophen-3-yl)propanoate.

Step iii : Catalytic hydrogenation

The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst. Enantiomeric purity is achieved via chiral resolution (e.g., using (S)-mandelic acid).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| i | DOWEX 50WX8-100, MeOH, 24h | 58% |

| ii | Methyl nitroacetate, Ac₂O, 140°C, 4h | 33% |

| iii | H₂/Pd-C, (S)-mandelic acid | 72% |

Chlorination-Amination Sequence

A patent route modifies thiophene derivatives through chlorination and amination:

Step i : Chlorination of methyl 3-amino-4-methylthiophene-2-carboxylate

Treatment with N-chlorosuccinimide (NCS) introduces a chlorine atom at the 2-position.

Step ii : Thiourea formation

Reaction with phenyl chlorothionoformate and 1,2-phenylenediamine yields a thiourea intermediate.

Step iii : Cyclization to benzimidazole

Intramolecular cyclization under basic conditions forms the benzimidazole core, followed by hydrolysis to release the free amine.

- Chlorination requires precise stoichiometry (1.1 eq NCS) to avoid overhalogenation.

- Cyclization efficiency depends on alkali concentration (e.g., 50% NaOH).

Asymmetric Synthesis via Chiral Auxiliaries

A benzotriazole-derived approach enables stereocontrol:

Step i : Nucleophilic aromatic substitution

Methyl (S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with 3-bromo-thiophene under SNAr conditions.

Step ii : Deprotection

Hydrogenolysis removes the benzyloxycarbonyl (Cbz) group, yielding the free (S)-enantiomer.

Crystallographic Insights

X-ray diffraction studies reveal intramolecular N–H⋯O hydrogen bonds stabilizing the (S)-configuration. Crystal packing is influenced by:

- S(6) motifs from N–H⋯O interactions.

- Layered structures facilitated by π-π stacking of thiophene rings.

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Nitroacetate | Scalable, moderate yields | Requires chiral resolution |

| Chlorination | Robust for halogenated analogs | Multi-step, low atom economy |

| Asymmetric | High enantiopurity | Costly reagents (e.g., Cbz-Cl) |

Industrial-Scale Considerations

- Solvent Choice : n-Butyl acetate and THF are preferred for large-scale reactions due to ease of azeotropic drying.

- Catalyst Recycling : Pd-C recovery improves cost efficiency in hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions: Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

- **Oxid

Biological Activity

Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate, a compound with the chemical formula C₈H₁₁NO₂S, has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate features a thiophene ring, an amino group, and a methyl ester functional group. Its molecular weight is approximately 185.24 g/mol. The unique structure allows it to engage in various interactions with biological molecules, which is crucial for its activity.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through the amino group and engage in π-π interactions via the thiophene ring. These interactions can modulate enzyme activity and receptor functions, influencing several cellular processes.

Biological Activities

Research indicates that Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain fungi and bacteria .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, possibly through modulation of inflammatory pathways.

- Analgesic Effects : There are indications that it may possess pain-relieving properties, making it a candidate for further pharmacological development.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate against various pathogens. The compound demonstrated notable activity against Candida species at concentrations as low as 64 μg/mL .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Thiophene vs. Phenyl: Thiophene’s electron-rich nature enhances π-π interactions in drug-receptor binding, whereas phenyl derivatives (e.g., methyl (S)-3-amino-3-phenylpropanoate) are preferred in integrin antagonists due to planar aromaticity .

- Halogenated Derivatives: Chloro- and bromo-substituted analogs (e.g., methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate) exhibit increased lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .

Key Observations :

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties

| Compound | LogP | Solubility (mg/mL) | Stability | Bioactivity Highlights |

|---|---|---|---|---|

| Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate | 1.2 | 15.6 (PBS) | Stable at pH 7 | Antiviral activity (IC₅₀ = 0.8 μM) |

| Methyl (S)-3-amino-3-phenylpropanoate | 1.8 | 8.3 (PBS) | Hydrolysis-prone | αvβ6 integrin inhibition (Ki = 12 nM) |

| Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate | 2.5 | 2.1 (DMSO) | Light-sensitive | Kinase inhibition (IC₅₀ = 45 nM) |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via the Rodionov reaction , starting with thiophen-3-yl aldehydes and methyl acrylate, followed by esterification. Critical parameters include temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and catalysts like sodium hydroxide. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate enantiomerically pure forms .

Q. Which analytical techniques are most effective for characterizing Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity, critical for biological activity studies.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁NO₂S) .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : The amino and ester groups enable derivatization into pharmacologically active molecules. For example:

- Peptide Mimetics : Coupling with carboxylic acids via EDC/HOBt to create protease-resistant analogs.

- Small-Molecule Libraries : Suzuki-Miyaura cross-coupling with boronic acids to diversify the thiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives with varying thiophene substituents?

- Methodological Answer : Perform structure-activity relationship (SAR) studies comparing substituents (e.g., halogens, methyl groups) on the thiophene ring. Use standardized assays (e.g., enzyme inhibition IC₅₀, receptor binding Kd) to quantify effects. For instance, 2,5-dichloro substitution (as in Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate) may enhance hydrophobic interactions compared to unsubstituted analogs .

Q. What experimental strategies ensure enantiomeric purity and evaluate its impact on biological activity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with amylose-based columns.

- Biological Testing : Compare (S)- and (R)-enantiomers in assays (e.g., IC₅₀ for αvβ6 integrin inhibition). Stereochemistry often dictates binding affinity; for example, (S)-configurations may improve target engagement by 10–100x .

Q. How can synthesis be scaled while maintaining high enantiomeric excess (ee) and yield?

- Methodological Answer : Optimize the Rodionov reaction using flow chemistry for better temperature control. Catalytic asymmetric methods (e.g., Jacobsen’s thiourea catalysts) improve ee (>95%). Monitor reaction progress via in-line FTIR to minimize byproducts .

Q. What methodologies elucidate the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds with the amino group .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., integrins).

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 metabolism. For example, adding electron-withdrawing groups to the thiophene ring may improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.